N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride
Overview
Description
N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride is a chemical compound with the molecular formula C14H23Cl2N3O and a molecular weight of 320.3 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .
Preparation Methods
The synthesis of N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the core structure, which includes the piperidine and pyridine rings. The reaction conditions often involve the use of reagents such as methylamine and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in various analytical techniques.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide dihydrochloride can be compared with other similar compounds, such as:
N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide: This compound lacks the dihydrochloride component, which can affect its solubility and stability.
N-Methyl-3-(6-piperidin-4-ylpyridin-2-yl)butanamide: This compound has a different alkyl chain length, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-3-(6-piperidin-4-ylpyridin-2-yl)propanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-15-14(18)6-5-12-3-2-4-13(17-12)11-7-9-16-10-8-11;;/h2-4,11,16H,5-10H2,1H3,(H,15,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDWTYCDAAATMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=NC(=CC=C1)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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